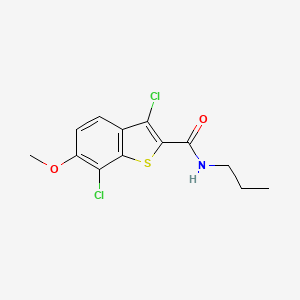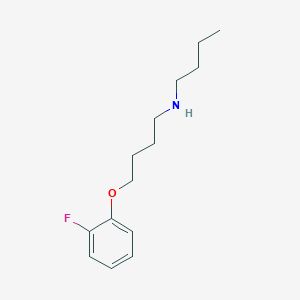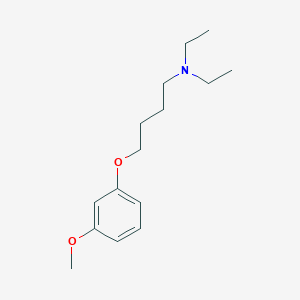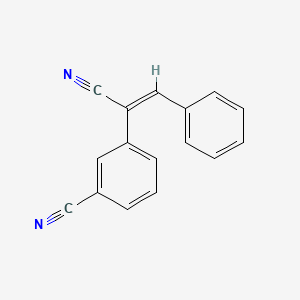![molecular formula C12H17NOS B5161431 4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine, also known as MTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCP is a piperidine derivative that has a thienyl group attached to its carbonyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to exhibit potent inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.
Mécanisme D'action
4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine exerts its effects by inhibiting the activity of MAO-A and MAO-B enzymes, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound also exhibits anti-inflammatory and antioxidant effects by reducing the levels of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, reduced levels of pro-inflammatory cytokines, and reduced levels of ROS. This compound has also been shown to improve cognitive function and reduce the symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine has several advantages for lab experiments, including its potent inhibitory effects on MAO-A and MAO-B enzymes, its anti-inflammatory and antioxidant effects, and its potential applications in the treatment of various diseases. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of various diseases, and the investigation of its potential side effects and toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of various diseases.
Méthodes De Synthèse
4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine can be synthesized using various methods, including the reaction of 3-methylthiophene-2-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of this compound, which can be purified using column chromatography or recrystallization techniques.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-3-5-13(6-4-9)12(14)11-7-10(2)15-8-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATSAKVSQUOWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)

![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)

![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)


![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
